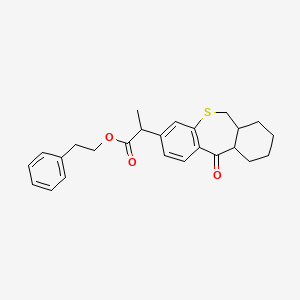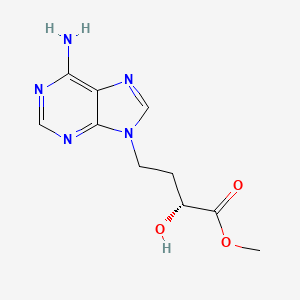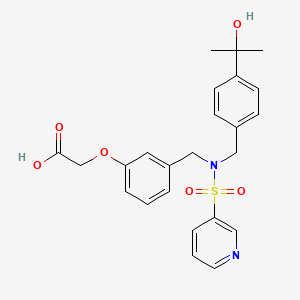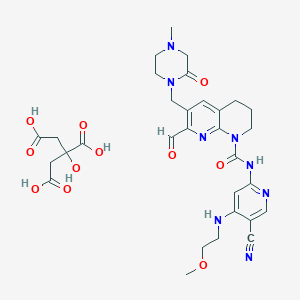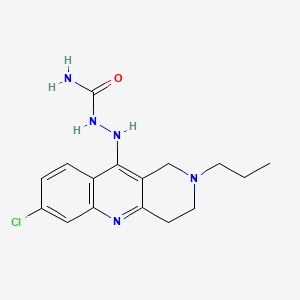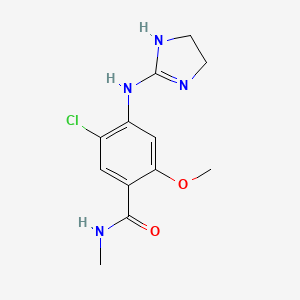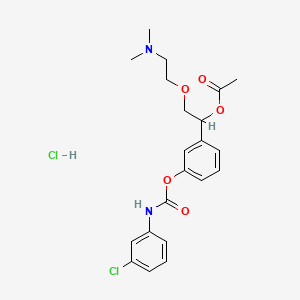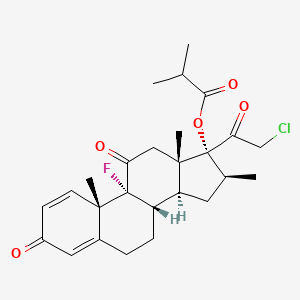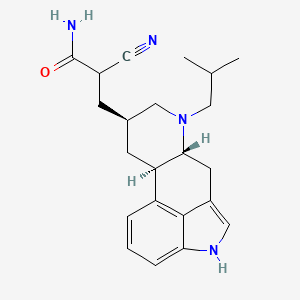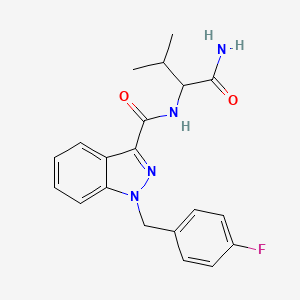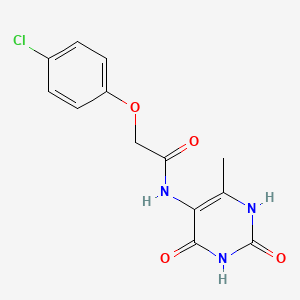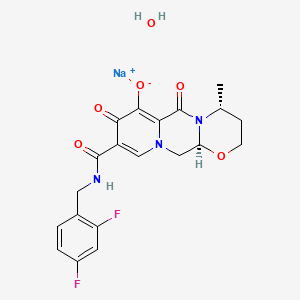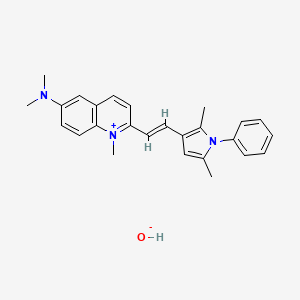![molecular formula C5H12LiN2O3PS2 B12768278 lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate CAS No. 127914-09-4](/img/structure/B12768278.png)
lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate is a complex organophosphorus compound It is characterized by the presence of lithium, sulfur, and phosphorus atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include amino thiophenol derivatives and phosphinic acid. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The pathways involved in these processes are complex and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds with sulfur and amino groups, such as:
- Lithium bis(trifluoromethanesulfonyl)imide
- Lithium phosphinate derivatives
- Amino thiophenol derivatives
Uniqueness
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127914-09-4 |
|---|---|
Molekularformel |
C5H12LiN2O3PS2 |
Molekulargewicht |
250.2 g/mol |
IUPAC-Name |
lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C5H13N2O3PS2.Li/c6-5(12)1-2-7-3-4-13-11(8,9)10;/h7H,1-4H2,(H2,6,12)(H2,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
HCWATVCESPCRJB-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(CNCCSP(=O)(O)[O-])C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


